Benzene, pentafluoro(methylthio)-
Overview
Description
Benzene, pentafluoro(methylthio)- is an organofluorine compound characterized by a benzene ring substituted with five fluorine atoms and a methylthio group. This compound is of interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methylthio group.
Mechanism of Action
Biochemical Pathways
Benzene has been reported to have dose-dependent effects on gene expression and biochemical pathways . It’s plausible that Benzene, pentafluoro(methylthio)- may have similar effects, but specific studies are needed to confirm this and to identify the affected pathways and their downstream effects.
Result of Action
As a derivative of benzene, it’s possible that it may have similar effects, such as causing changes in gene expression . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, pentafluoro(methylthio)- typically involves the introduction of the pentafluoro group and the methylthio group onto a benzene ring. One common method is the reaction of pentafluorobenzene with methylthiol in the presence of a suitable catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution occurs efficiently .
Industrial Production Methods
Industrial production of Benzene, pentafluoro(methylthio)- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene, pentafluoro(methylthio)- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atoms, the benzene ring is less reactive towards electrophiles compared to non-fluorinated benzene.
Nucleophilic Aromatic Substitution (NAS): The presence of multiple fluorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions where fluorine atoms are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) can oxidize the methylthio group to form sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the methylthio group to a methyl group.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can replace fluorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can result in the replacement of fluorine atoms with other functional groups.
Scientific Research Applications
Benzene, pentafluoro(methylthio)- has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pentafluorobenzene: Similar to Benzene, pentafluoro(methylthio)- but lacks the methylthio group, making it less reactive in certain substitution reactions.
Hexafluorobenzene: Contains six fluorine atoms, making it even more electron-deficient and less reactive towards electrophiles compared to Benzene, pentafluoro(methylthio)-.
Fluorobenzene: Contains only one fluorine atom, resulting in different reactivity and properties compared to the pentafluorinated compound.
Uniqueness
Benzene, pentafluoro(methylthio)- is unique due to the combination of the electron-withdrawing pentafluoro group and the electron-donating methylthio group. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5S/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOZXHXBHUVRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346403 | |
Record name | Benzene, pentafluoro(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653-39-4 | |
Record name | Benzene, pentafluoro(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,5-pentafluoro-6-(methylsulfanyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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